2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid
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Overview
Description
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and an acetic acid moiety. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid group. One common method involves the cyclization of a suitable precursor, such as a diamine, with a diketone under acidic or basic conditions. The reaction conditions, including temperature and solvent, are optimized to favor the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for yield and purity, with careful control of reaction parameters. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features may mimic certain biological molecules, making it useful in biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid: This compound has a similar spirocyclic structure but differs in the position of the acetic acid group.
7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester: This compound shares some structural features but includes additional functional groups.
Uniqueness
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the position of the acetic acid group. These features impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1824552-56-8 |
---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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